n-Methyl-s-trityl-l-cysteine
Description
n-Methyl-s-trityl-l-cysteine is a synthetic cysteine derivative designed for radioprotective applications. Its structure features a methyl group on the nitrogen atom and a trityl (triphenylmethyl) group on the sulfur atom, which stabilizes the thiol (-SH) group and enhances DNA-binding affinity. This compound was developed as part of a polycysteine peptide series to improve the safety profile of traditional radioprotectors like amifostine while maintaining efficacy . Key attributes include:
- Mechanism: Binds to DNA, scavenges reactive oxygen species (ROS), and inhibits ferroptosis (a form of lipid peroxidation-driven cell death).
- Efficacy: Demonstrates a dose reduction factor (DRF) of 1.61 in mice, comparable to amifostine (DRF: 1.71), with reduced toxicity due to its polycysteine backbone .
- Applications: Prevents radiation-induced injury in hematopoietic, lung, and small intestine tissues .
Structure
3D Structure
Properties
Molecular Formula |
C23H23NO2S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(2R)-2-(methylamino)-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C23H23NO2S/c1-24-21(22(25)26)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,17H2,1H3,(H,25,26)/t21-/m0/s1 |
InChI Key |
PXMXFOSNVQYOOX-NRFANRHFSA-N |
Isomeric SMILES |
CN[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CNC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
S-trityl-L-cysteine has been extensively studied for its anticancer properties . It acts primarily as a reversible inhibitor of Eg5, effectively blocking mitotic progression in cancer cells. This inhibition leads to the arrest of cells in the M phase of the cell cycle, preventing them from successfully dividing and proliferating:
- Mechanism of Action : STLC binds tightly to the catalytic domain of Eg5, inhibiting its ATPase activity and disrupting microtubule dynamics essential for mitosis. This results in monoastral spindles and ultimately cell cycle arrest .
- Efficacy : In various studies, STLC has shown promising results against a range of tumor cell lines. For instance, it exhibited a half-maximal tumor growth inhibition concentration (GI50) of approximately 1.3 µM in the NCI 60 tumor cell line screen, indicating its potential as a lead compound for further development .
Development of Derivatives
To enhance its pharmacological properties, researchers have synthesized various derivatives of S-trityl-L-cysteine:
- SIRT2 Inhibition : Recent studies have identified STLC-derived compounds that exhibit strong inhibition of SIRT2, a nicotinamide adenine dinucleotide-dependent deacetylase implicated in cancer progression. These derivatives maintain the core structure of STLC but modify specific functional groups to improve their binding affinity and selectivity .
- Structure-Activity Relationship (SAR) : The binding interactions of these derivatives with SIRT2 have been characterized through crystallography, revealing critical interactions that enhance their potency compared to STLC itself .
Peptide Synthesis Applications
Beyond its role in cancer therapy, n-Methyl-s-trityl-l-cysteine serves as a valuable reagent in peptide synthesis:
- Solution Phase Peptide Synthesis : STLC is utilized as a protecting group for cysteine residues during peptide synthesis, allowing for the selective modification of peptides without compromising their biological activity .
- Metal Binding Applications : It has been employed as a metal-binding agent, facilitating the synthesis of substituted ferrocenoyl peptide conjugates that can be used in cation-sensing applications .
Case Studies and Research Findings
Several key studies highlight the applications and effectiveness of this compound:
Comparison with Similar Compounds
S-Trityl-L-Cysteine (STLC)
Structural Differences :
- Lacks the N-methyl group but retains the trityl-protected thiol.
N-Acetylcysteine (NAC)
Structural Differences :
- Features an acetyl group on the nitrogen instead of methyl/trityl groups.
Other Cysteine Derivatives
- N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine : Modified with a chloroaryl group for enhanced electrophile trapping, used in detoxification studies .
- Polycysteine Peptides (e.g., Compound 5) : Exhibit dual radioprotective and antioxidant effects but lack the trityl group .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Functional Groups | Molecular Weight | Key Mechanism | Primary Application |
|---|---|---|---|---|
| n-Methyl-s-trityl-l-cysteine | N-methyl, S-trityl | ~450 Da* | DNA binding, ROS scavenging | Radioprotection |
| S-Trityl-L-Cysteine | S-trityl | 343.45 Da | Eg5 inhibition | Cancer therapy |
| N-Acetylcysteine | N-acetyl | 163.19 Da | Glutathione precursor | Antioxidant, detoxification |
*Estimated based on synthesis pathway .
Research Findings and Clinical Relevance
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, l-cysteine is dissolved in acetic acid under an inert atmosphere, followed by incremental addition of Trt-OH and boron trifluoride diethyl etherate (BF₃·OEt₂) at 80°C. This method achieves a 97% yield of S-trityl-l-cysteine (Cys(Trt)) after crystallization. Key parameters include:
-
Solvent : Acetic acid facilitates protonation of the thiol, enhancing nucleophilicity.
-
Catalyst : BF₃·OEt₂ activates Trt-OH for electrophilic substitution.
-
Temperature : Elevated temperatures (80°C) accelerate the reaction without compromising stereochemical integrity.
Table 1 : Thiol Protection Using Trityl Alcohol
| Reagent | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Trt-OH (1.1 eq) | BF₃·OEt₂ | Acetic acid | 80°C | 97% |
Amino Group Protection Strategies
The α-amino group of Cys(Trt) requires protection before methylation to prevent side reactions. Two widely used protecting groups are the allyloxycarbonyl (Alloc) and tert-butyloxycarbonyl (Boc) groups, each offering distinct advantages.
Alloc Protection
Alloc protection is performed using allyl chloroformate (Alloc-Cl) in the presence of a base such as sodium bicarbonate. This method is compatible with solid-phase synthesis, enabling subsequent deprotection under mild palladium-catalyzed conditions.
Boc Protection
Boc protection employs di-tert-butyl dicarbonate (Boc₂O) in a mixture of water and dioxane, with triethylamine as a base. The Boc group is stable under acidic conditions, making it suitable for solution-phase synthesis.
Table 2 : Comparison of Alloc and Boc Protection
| Protecting Group | Reagent | Base | Solvent | Compatibility |
|---|---|---|---|---|
| Alloc | Alloc-Cl | NaHCO₃ | THF/H₂O | Solid-phase |
| Boc | Boc₂O | Et₃N | Dioxane/H₂O | Solution-phase |
N-Methylation Techniques
N-methylation of the protected cysteine derivative is achieved through nucleophilic substitution or reductive amination. The choice of method depends on the protecting group and desired stereochemical outcome.
Methyl Iodide Alkylation
Treatment of Alloc-Cys(Trt)-OH or Boc-Cys(Trt)-OH with methyl iodide (MeI) in the presence of a strong base like lithium diisopropylamide (LDA) facilitates methylation. For example, LDA deprotonates the amino group in tetrahydrofuran (THF) at -90°C, followed by MeI addition to yield N-methyl derivatives. This method achieves yields exceeding 85% with minimal racemization.
Reductive Amination
An alternative approach involves condensation with formaldehyde followed by reduction using sodium cyanoborohydride (NaBH₃CN). While less common, this method is advantageous for substrates sensitive to strong bases.
Table 3 : N-Methylation Reaction Parameters
| Method | Reagent | Base/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Alkylation | MeI | LDA | THF | -90°C | 86% |
| Reductive Amination | HCHO/NaBH₃CN | Acetic acid | MeOH | 25°C | 78% |
Deprotection and Final Product Isolation
The final step involves removing the trityl and amino-protecting groups to yield n-methyl-s-trityl-l-cysteine.
Trityl Deprotection
The trityl group is cleaved using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) at 0°C. This mild conditions prevent β-elimination of the methylated amine.
Alloc/Boc Removal
-
Alloc : Palladium(0) catalysts in the presence of morpholine cleave the Alloc group under neutral conditions.
-
Boc : TFA in dichloromethane (DCM) at room temperature removes the Boc group quantitatively.
Table 4 : Deprotection Conditions
| Protecting Group | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Trityl | Et₃SiH/TFA | DCM | 0°C | 1 hr | 95% |
| Alloc | Pd(PPh₃)₄/morpholine | THF | 25°C | 2 hr | 90% |
| Boc | TFA | DCM | 25°C | 30 min | 98% |
Comparative Analysis of Synthetic Routes
The Alloc-based route is preferred for solid-phase peptide synthesis due to orthogonal deprotection, while the Boc route offers higher yields in solution-phase applications. Critical considerations include:
Q & A
Q. How can researchers detect and quantify chiral impurities in synthesized batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
